Nootkastatin 1

Description

Properties

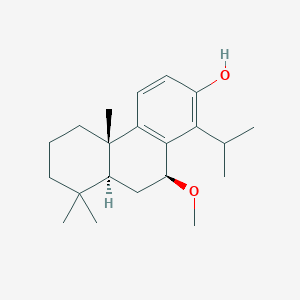

Molecular Formula |

C21H32O2 |

|---|---|

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(4bS,8aS,10S)-10-methoxy-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol |

InChI |

InChI=1S/C21H32O2/c1-13(2)18-15(22)9-8-14-19(18)16(23-6)12-17-20(3,4)10-7-11-21(14,17)5/h8-9,13,16-17,22H,7,10-12H2,1-6H3/t16-,17-,21+/m0/s1 |

InChI Key |

KEZJULFFBNQVPA-XGHQBKJUSA-N |

Isomeric SMILES |

CC(C)C1=C(C=CC2=C1[C@H](C[C@@H]3[C@@]2(CCCC3(C)C)C)OC)O |

Canonical SMILES |

CC(C)C1=C(C=CC2=C1C(CC3C2(CCCC3(C)C)C)OC)O |

Synonyms |

nootkastatin 1 |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Nootkastatin 1’s purity and structural conformation?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight validation, nuclear magnetic resonance (NMR) for stereochemical analysis, and high-performance liquid chromatography (HPLC) for purity assessment. Ensure experimental protocols align with reproducibility standards by detailing solvent systems, column specifications, and calibration methods .

Q. How should researchers design initial bioactivity assays for this compound?

- Methodological Answer : Employ a tiered approach:

- Step 1 : Use in vitro enzyme inhibition assays (e.g., fluorometric or colorimetric methods) to identify preliminary targets.

- Step 2 : Validate hits with dose-response curves (IC50 calculations) and include positive/negative controls.

- Step 3 : Cross-reference results with existing databases (e.g., ChEMBL) to avoid redundancy .

- Key Variables : Enzyme concentration, incubation time, and buffer conditions must be standardized .

Q. What criteria determine the selection of in vivo models for studying this compound’s pharmacokinetics?

- Methodological Answer : Prioritize models with metabolic pathways analogous to humans (e.g., murine CYP450 isoforms). Use PICOT framework:

- P (Population): Rodent species (e.g., Sprague-Dawley rats).

- I (Intervention): Oral/intravenous administration of this compound.

- C (Comparison): Plasma concentration vs. tissue distribution.

- O (Outcome): Bioavailability and half-life.

- T (Time): Sampling intervals (0–48 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis using the following steps:

- Step 1 : Systematically collate datasets from peer-reviewed studies, excluding non-validated sources (e.g., preprints).

- Step 2 : Apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity.

- Step 3 : Identify confounding variables (e.g., assay temperature, solvent polarity) using regression analysis .

- Table 1 : Common Contradictions and Mitigation Strategies

| Contradiction Source | Resolution Strategy |

|---|---|

| Variability in IC50 values | Standardize assay protocols |

| Discrepant toxicity profiles | Cross-validate with orthogonal assays |

Q. What computational strategies optimize this compound’s structural derivatives for enhanced target selectivity?

- Methodological Answer :

- Strategy 1 : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against off-target proteins.

- Strategy 2 : Apply quantitative structure-activity relationship (QSAR) models to prioritize derivatives with lower hydrophobicity (logP < 3) .

Q. How can researchers ensure the reproducibility of this compound’s synthesis across laboratories?

- Methodological Answer :

- Step 1 : Publish detailed reaction conditions (e.g., catalyst loading, reaction time, and purification steps) in supplementary materials.

- Step 2 : Use collaborative platforms (e.g., Open Science Framework) for inter-lab validation.

- Step 3 : Report yield variability and impurity profiles using standardized metrics (e.g., %RSD for triplicate runs) .

Q. What methodologies are critical for elucidating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine multi-omics approaches:

- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify interactome changes.

- Transcriptomics : RNA-seq to map gene expression shifts post-treatment.

- Metabolomics : LC-MS/MS to track metabolic pathway alterations .

Guidelines for Rigorous Inquiry

- Avoid Ambiguity : Define variables operationally (e.g., “bioactivity” = ≥50% inhibition at 10 μM) to prevent interpretive bias .

- Address Feasibility : Pilot studies must confirm resource availability (e.g., synthetic intermediates, analytical instrumentation) before scaling .

- Ethical Reporting : Disclose conflicts of interest and data limitations (e.g., incomplete solubility profiles) in the “Author Statements” section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.